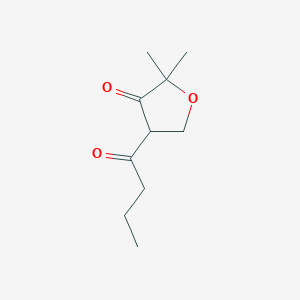

4-Butanoyl-2,2-dimethyloxolan-3-one

Description

Its structure includes a butanoyl group (C4H7O) at the 4-position and two methyl groups at the 2-positions of the oxolan-3-one backbone. This compound is primarily studied for its role in coordination chemistry, particularly as a ligand or co-ligand in metal ion extraction processes. For instance, it is incorporated into Schiff base ligands such as N,N’-ethylenebis(4-butanoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-oneimine) (H2BuEtP), which demonstrates high efficiency in extracting uranium(VI) from aqueous solutions .

Key properties include:

- Solubility: Demonstrates moderate solubility in chloroform, making it suitable for liquid-liquid extraction applications .

- Coordination Behavior: Forms stable complexes with uranyl ions (UO₂²⁺), with proposed formulae such as UO₂(HBuEtP)X and UO₂(HBuEtP)X·HBuP (where X = NO₃⁻, SO₄²⁻, etc.), depending on auxiliary ligands .

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

4-butanoyl-2,2-dimethyloxolan-3-one |

InChI |

InChI=1S/C10H16O3/c1-4-5-8(11)7-6-13-10(2,3)9(7)12/h7H,4-6H2,1-3H3 |

InChI Key |

IYCCRNBYLAHINZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1COC(C1=O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butanoyl-2,2-dimethyloxolan-3-one typically involves the reaction of 2,2-dimethyloxolan-3-one with butanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the butanoyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Butanoyl-2,2-dimethyloxolan-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the butanoyl group to a primary alcohol.

Substitution: The oxolan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Butanoic acid derivatives.

Reduction: 4-Hydroxy-2,2-dimethyloxolan-3-one.

Substitution: Various substituted oxolan derivatives.

Scientific Research Applications

4-Butanoyl-2,2-dimethyloxolan-3-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Butanoyl-2,2-dimethyloxolan-3-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activity and affect cellular processes through its functional groups. The oxolan ring and butanoyl group play crucial roles in its binding affinity and reactivity with biological molecules .

Comparison with Similar Compounds

Structural Analogues in Metal Ion Extraction

(a) 4-Butanoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one (HBuP)

- Role : Acts as an auxiliary ligand in combination with H2BuEtP to enhance U(VI) extraction efficiency.

- Key Differences :

- Extraction Efficiency : The pH½ (half-extraction pH) shifts from 4.88 ± 0.10 (H2BuEtP alone) to 2.14 ± 0.10 when HBuP is added, indicating a 2.74 pH unit improvement in acidic media .

- Extraction Constant (Log Kex) : Increases from -1.68 ± 0.12 (H2BuEtP) to -0.72 ± 0.13 (H2BuEtP-HBuP), demonstrating enhanced thermodynamic favorability .

Table 1: Extraction Performance of H2BuEtP vs. H2BuEtP-HBuP

| Parameter | H2BuEtP | H2BuEtP-HBuP |

|---|---|---|

| pH½ | 4.88 ± 0.10 | 2.14 ± 0.10 |

| Log Kex | -1.68 ± 0.12 | -0.72 ± 0.13 |

| Extracted Species | UO₂(HBuEtP)X | UO₂(HBuEtP)X·HBuP |

(b) N,N’-Ethylenebis(4-acetyl) Analogues

- Example: 4-(4-Acetylanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one (CAS 339017-47-9) .

- Key Differences: Structure: Contains an acetyl group instead of butanoyl and lacks the oxolane ring. Application: Primarily studied in organic synthesis rather than metal ion extraction, reflecting reduced utility in coordination chemistry compared to 4-butanoyl derivatives .

Functional Analogues in Solvent Extraction

(a) Butyloctanol and Butylphenol Derivatives

- Examples: 2-Butyloctanol (CAS 3913-02-8) and 4-tert-Butylphenol (CAS 98-54-4) .

- Key Differences: Polarity: Aliphatic alcohols (e.g., butyloctanol) exhibit lower polarity than 4-butanoyl-oxolan-3-one, reducing their ability to stabilize charged metal complexes. Extraction Mechanism: These compounds typically act as neutral extractants via solvation, unlike 4-butanoyl-oxolan-3-one, which participates in chelation .

Lactone and Furanone Derivatives

(a) Dihydro-3-hydroxy-3-vanillyl-4-veratryl-2(3H)-furanone

- Structure : Features a hydroxylated oxolan-2-one core with vanillyl and veratryl substituents (CAS 34209-69-3) .

- Key Differences: Hydrogen Bonding: The presence of hydroxyl groups enhances hydrogen-bonding capacity, unlike the non-polar methyl and butanoyl groups in 4-butanoyl-2,2-dimethyloxolan-3-one.

Biological Activity

4-Butanoyl-2,2-dimethyloxolan-3-one, a compound with a unique oxolane structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including cytotoxicity, antimicrobial effects, and other pharmacological activities.

Chemical Structure and Properties

This compound is characterized by a butanoyl group attached to a dimethyloxolane ring. The molecular formula is . Its structure allows for various interactions with biological targets, influencing its activity in different assays.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity as indicated by IC50 values derived from MTT assays.

| Cell Line | IC50 (µg/ml) |

|---|---|

| HepG2 (Liver Cancer) | 312.1 ± 0.2 |

| MCF-7 (Breast Cancer) | 393.7 ± 0.2 |

The above table summarizes the cytotoxicity results against HepG2 and MCF-7 cell lines, showcasing its potential as an anticancer agent .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. In vitro studies demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods.

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 128 |

| Escherichia coli | 256 |

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The butanoyl moiety is believed to facilitate cell membrane penetration, while the oxolane ring may play a role in binding to specific proteins involved in cell signaling pathways.

Case Studies

- Cytotoxicity in Cancer Models : A study conducted on HepG2 cells revealed that treatment with this compound resulted in increased apoptosis markers compared to control groups. Flow cytometry analysis showed a significant increase in Annexin V positive cells after treatment .

- Antibacterial Efficacy : In another case study focusing on Staphylococcus aureus infections, the compound was tested in vivo in murine models. Results indicated reduced bacterial load in treated groups compared to untreated controls, supporting its potential use as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.